(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
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Overview
Description
This compound is a versatile material with potential in scientific research. It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels . The compound is composed of a 3(2H)-pyridazinone and 1,2,4-triazole ring structures .
Synthesis Analysis
The compound was synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were elucidated .Molecular Structure Analysis
Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure as a result of experimental activity . The best free binding energy (ΔGBind), docking score, and Glide score values were determined by examining the interactions with AChE crystal structure for compound 6b and with BChE crystal structure for 6a in silico approaches .Chemical Reactions Analysis
The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition . A kinetic study was also performed for the compounds with the highest BChE 6a (Ki = 0.95 ± 0.16 nM) inhibitory activities .Scientific Research Applications
- Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by cholinergic dysfunction and cognitive decline .
- Compound 6b, which carries a p-methylphenyl group, showed the best AChE activity (Ki = 3.73 ± 0.9 nM) and exhibited competitive inhibition .
- Molecular docking studies revealed that the p-methylphenyl group interacts actively with the hinge region of the AChE crystal structure .
- Compound 11 (6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one) showed significant inodilatory properties and vasorelaxant activity in a nanomolar range (IC50 = 0.08 μM) .
- Pimobendan (7), a benzimidazole-pyridazinone hybrid, has both vasodilating and inotropic effects. It is marketed as Acardi® .
Acetylcholinesterase (AChE) Inhibition
Butyrylcholinesterase (BChE) Inhibition
Antihypertensive Activity
Inodilatory Properties
Vasodilating and Inotropic Properties
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE enzymes, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE enzymes . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The compound may also affect other biochemical pathways due to its diverse pharmacological activities .
Result of Action
By inhibiting AChE and BChE enzymes, the compound increases acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease . The compound may also have other effects due to its diverse pharmacological activities, including potential anti-inflammatory, analgesic, and antiulcer activities .
properties
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-32-18-8-6-17(7-9-18)19-10-11-23(28-27-19)29-12-14-30(15-13-29)24(31)22-16-25-20-4-2-3-5-21(20)26-22/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNTQWSYDBYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone |
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